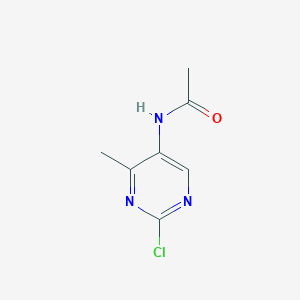

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide

Übersicht

Beschreibung

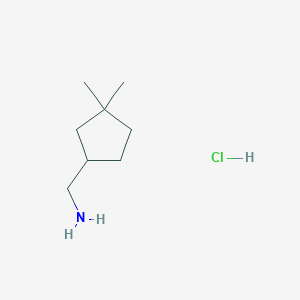

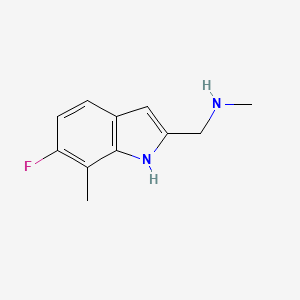

“N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide” is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is intended for research use only.

Molecular Structure Analysis

The InChI code for “N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide” is 1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide” appears as a white to yellow solid . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Process Research

N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide is an intermediate in the synthesis of anticancer drugs, such as dasatinib. The synthesis involves a cyclization and chlorination process, highlighting its significance in pharmaceutical chemistry (Guo Lei-ming, 2012).

Anticancer Properties

Research on 5-methyl-4-phenyl thiazole derivatives, related to N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide, shows potential anticancer activity. These compounds, synthesized using a similar structure, have been tested against human lung adenocarcinoma cells, indicating the relevance of this class of compounds in cancer research (A. Evren et al., 2019).

Antimicrobial Nano-Materials

Derivatives of N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide have been investigated for their antimicrobial activities. These studies are crucial for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (B. Mokhtari, K. Pourabdollah, 2013).

Vibrational Spectroscopy in Drug Analysis

Vibrational spectroscopy techniques, like Raman and Fourier transform infrared spectroscopy, have been used to analyze compounds similar to N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide. This helps in understanding the molecular structure and interactions, which is crucial in drug design and development (S. J. Jenepha Mary et al., 2022).

Analgesic Activity

Research on acetamide derivatives, structurally related to N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide, has shown potential analgesic properties. This opens avenues for the development of new pain management drugs (Z. Kaplancıklı et al., 2012).

Computational Chemistry in Drug Discovery

Computational methods, such as DFT and molecular docking, are used to study compounds like N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide. These studies are integral to understanding drug-receptor interactions, helping in the design of more effective drugs (S. Aayisha et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed, on skin, or in eyes .

Eigenschaften

IUPAC Name |

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPXZVPNCUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630228 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide | |

CAS RN |

633328-96-8 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)

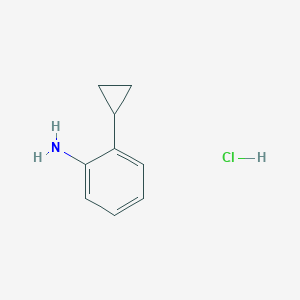

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)

![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)